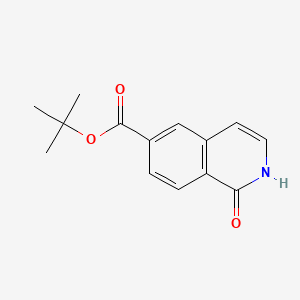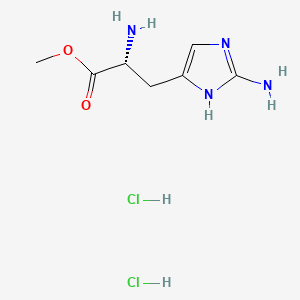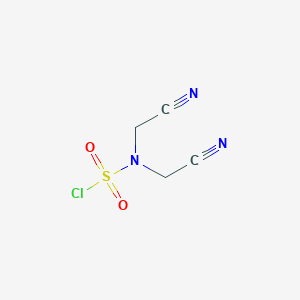
Bis(cyanomethyl)sulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyanomethyl)sulfamoyl chloride: is an organic compound with the molecular formula C₄H₄ClN₃O₂S It is a sulfamoyl chloride derivative, characterized by the presence of two cyanomethyl groups attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bis(cyanomethyl)sulfamoyl chloride typically involves the reaction of sulfamoyl chloride with cyanomethylating agents under controlled conditions. One common method includes the reaction of sulfamoyl chloride with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(cyanomethyl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The cyanomethyl groups can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonamide and cyanomethyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Low temperatures, inert atmosphere
Major Products:
Substitution Products: Sulfonamides, sulfonate esters, sulfonate thioesters
Addition Products: Various carbon-carbon and carbon-heteroatom bonded compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(cyanomethyl)sulfamoyl chloride is used as a reagent in organic synthesis for the introduction of sulfamoyl and cyanomethyl groups into target molecules. It is also employed in the synthesis of heterocyclic compounds and as a building block for more complex chemical entities.
Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. It can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfamoyl or cyanomethyl groups.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of bis(cyanomethyl)sulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive, allowing for the formation of various substitution and addition products. The cyanomethyl groups can participate in nucleophilic addition reactions, leading to the formation of new bonds and the generation of diverse chemical structures.
Vergleich Mit ähnlichen Verbindungen
Sulfamoyl Chloride: A simpler analog without the cyanomethyl groups, used in similar substitution reactions.
Cyanomethyl Chloride: Contains only the cyanomethyl group, used in addition reactions.
Bis(chloromethyl)sulfamoyl Chloride: Similar structure but with chloromethyl groups instead of cyanomethyl groups.
Uniqueness: Bis(cyanomethyl)sulfamoyl chloride is unique due to the presence of both sulfamoyl and cyanomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C4H4ClN3O2S |
|---|---|
Molekulargewicht |
193.61 g/mol |
IUPAC-Name |
N,N-bis(cyanomethyl)sulfamoyl chloride |
InChI |
InChI=1S/C4H4ClN3O2S/c5-11(9,10)8(3-1-6)4-2-7/h3-4H2 |
InChI-Schlüssel |
MKDHWASVMFSMPM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)N(CC#N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


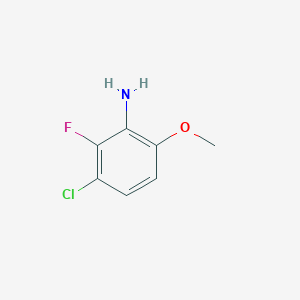
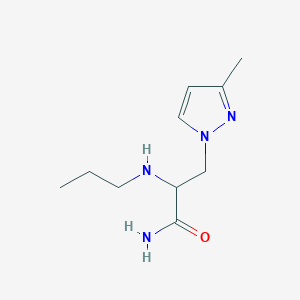
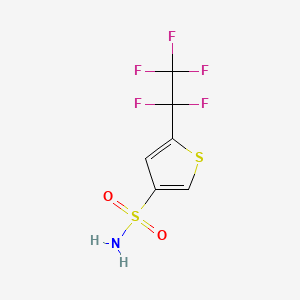

![3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B13562419.png)
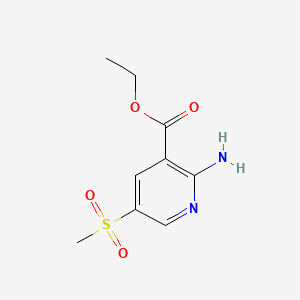

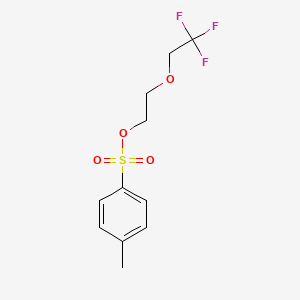
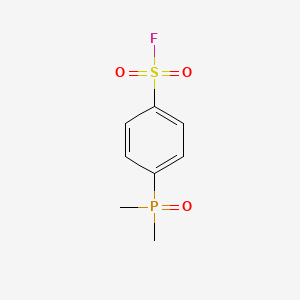
![2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one](/img/structure/B13562448.png)
